8-(3-Methylphenyl)-13-(prop-2-en-1-yl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione is a complex organic compound with significant potential in medicinal chemistry. Its unique tricyclic structure and the presence of nitrogen atoms contribute to its reactivity and biological properties. The compound is classified as a triazine derivative and falls under the category of heterocycles due to its nitrogen-containing ring structure.
The molecular formula of this compound is C19H17N3O4, and it has a molecular weight of approximately 351.4 g/mol. This compound is indexed under the CAS number 871547-90-9 and can be found in various chemical databases such as PubChem and Chemsrc, which provide detailed information regarding its properties and potential applications in research .
The synthesis of 8-(3-Methylphenyl)-13-(prop-2-en-1-yl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione typically involves several organic reactions that include cyclization and functionalization processes. The synthetic route may encompass the following steps:
Technical details regarding reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity during synthesis .
The molecular structure of 8-(3-Methylphenyl)-13-(prop-2-en-1-yl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione can be represented using various structural formulas including SMILES and InChI formats:
CC1=CC(=CC=C1)C2C3=C(COC3=O)NC4=C2C(=O)NC(=O)N4CC=C
InChI=1S/C19H17N3O4/c1-3-7-22-16-15(17(23)21-19(22)25)13(11-6-4-5-10(2)8-11)14-12(20-16)9-26-18(14)24/h3-6,8,13,20H,1,7,9H2,2H3,(H,21,23,25)
These representations provide insight into the connectivity and arrangement of atoms within the molecule . Advanced techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can be employed to confirm the molecular identity and purity.
The compound participates in various chemical reactions typical for triazine derivatives. These reactions may include:
Detailed mechanistic studies involving spectroscopic techniques are essential to elucidate these reaction pathways and identify intermediates formed during these processes .
The mechanism of action for 8-(3-Methylphenyl)-13-(prop-2-en-1-yl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione primarily involves its interaction with biological targets such as enzymes or receptors within various metabolic pathways.
Research indicates that compounds with similar structural characteristics can modulate biological processes effectively by influencing enzyme activity or receptor binding affinity. This modulation can lead to potential therapeutic effects in various biological contexts.
The physical and chemical properties of 8-(3-Methylphenyl)-13-(prop-2-en-1-yl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione include:
Property | Value |
---|---|
Molecular Formula | C19H17N3O4 |
Molecular Weight | 351.4 g/mol |
Density | Not Available |
Melting Point | Not Available |
Boiling Point | Not Available |
Flash Point | Not Available |
These properties are critical for understanding the behavior of the compound under various conditions and its suitability for different applications in research .
8-(3-Methylphenyl)-13-(prop-2-en-1-yl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione has potential applications in:
Continued research is essential to explore these applications further while assessing safety profiles and efficacy in relevant biological systems .
CAS No.: 334-20-3
CAS No.: 54878-25-0
CAS No.: 14932-42-4
CAS No.:
CAS No.: 82-71-3